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Compound of Interest

Compound Name: Otamixaban

Cat. No.: B1677802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical development of

Otamixaban (FXV673), a direct, competitive, and reversible inhibitor of Factor Xa (FXa). The

information presented herein is intended for researchers, scientists, and professionals involved

in the various stages of drug discovery and development. Otamixaban was developed for the

treatment of acute coronary syndromes.[1][2]

Mechanism of Action
Otamixaban exerts its anticoagulant effect by directly targeting Factor Xa, a critical serine

protease positioned at the convergence of the intrinsic and extrinsic pathways of the

coagulation cascade. FXa is responsible for the conversion of prothrombin (Factor II) to

thrombin (Factor IIa), the final enzyme in the cascade that leads to fibrin clot formation.[1]

Otamixaban is a potent inhibitor, binding to both free FXa and FXa assembled in the

prothrombinase complex.[1][3] Its action is competitive and reversible, leading to a rapid onset

and offset of anticoagulation.[1]

Figure 1: Otamixaban's site of action in the coagulation cascade.

In Vitro Pharmacology
The in vitro activity of Otamixaban was characterized by its high affinity and selectivity for

Factor Xa.
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Parameter Value Description

Ki (Factor Xa) 0.5 nM

Inhibition constant, indicating

high-affinity binding to Factor

Xa.[1][3]

Selectivity High

Preclinical studies

demonstrated high selectivity

for FXa over other serine

proteases, though specific

quantitative data is not publicly

available.[4]

Experimental Protocols
Factor Xa Inhibition Assay (Ki Determination)

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of

purified human Factor Xa. The activity is typically monitored by the cleavage of a

chromogenic or fluorogenic substrate.

General Protocol:

Purified human Factor Xa is pre-incubated with varying concentrations of Otamixaban in

a suitable buffer (e.g., Tris-HCl with salts and a carrier protein).

A chromogenic substrate specific for Factor Xa is added to initiate the reaction.

The rate of substrate cleavage is measured by monitoring the change in absorbance or

fluorescence over time using a microplate reader.

The inhibition constant (Ki) is calculated from the reaction rates at different inhibitor and

substrate concentrations using enzyme kinetic models, such as the Michaelis-Menten

equation, and fitting the data to a competitive inhibition model.

Serine Protease Selectivity Assay
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Principle: To determine the selectivity of Otamixaban, its inhibitory activity is tested against a

panel of other serine proteases involved in and outside of the coagulation cascade.

General Protocol:

A panel of serine proteases (e.g., thrombin, trypsin, activated protein C) is selected.

For each protease, an inhibition assay similar to the Factor Xa assay is performed, using a

substrate specific to that enzyme.

Otamixaban is tested at a range of concentrations to determine its IC50 or Ki for each

protease.

Selectivity is expressed as the ratio of the Ki or IC50 for the other proteases to the Ki for

Factor Xa. A higher ratio indicates greater selectivity for Factor Xa.

Preclinical Pharmacokinetics
Otamixaban demonstrated a favorable pharmacokinetic profile in preclinical studies,

characterized by rapid distribution and elimination.[4] However, specific quantitative

pharmacokinetic parameters in preclinical animal models are not widely available in the public

domain.

Parameter Rat Dog Porcine/Monkey

Half-life (t½) Data not available Data not available Data not available

Clearance (CL) Data not available Data not available Data not available

Volume of Distribution

(Vd)
Data not available Data not available Data not available

In Vivo Efficacy
The antithrombotic efficacy of Otamixaban was demonstrated in various animal models of

thrombosis, including those in rodents, canines, and porcines.[1][2][3]

Experimental Protocols
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Canine Model of Arterial Thrombosis

Principle: This model simulates the formation of a platelet-rich arterial thrombus, often at a

site of endothelial injury and stenosis, mimicking conditions in acute coronary syndromes.

General Protocol:

Anesthetized dogs are instrumented to monitor cardiovascular parameters, including blood

flow in a coronary or femoral artery.

Endothelial injury is induced at a specific site in the artery, for example, by applying a

controlled electrical current or by mechanical compression.

A stenosis is often created at the site of injury to promote thrombus formation, which can

be monitored as cyclic flow reductions (CFRs) in arterial blood flow.

Otamixaban is administered intravenously, typically as a bolus followed by a continuous

infusion, at various dose levels.

The primary efficacy endpoint is the reduction or abolition of CFRs, indicating the

prevention of occlusive thrombus formation. Other endpoints may include bleeding time to

assess the safety margin.
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Figure 2: A generalized preclinical development workflow for an antithrombotic agent.

Preclinical Toxicology
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A comprehensive toxicology program is essential to support the transition of a drug candidate

into human clinical trials. This typically includes safety pharmacology and repeat-dose toxicity

studies.

Safety Pharmacology

Core Battery Studies: These studies, guided by ICH S7A, assess the effects of the drug

candidate on vital organ systems.

Cardiovascular System: In vivo studies in telemetered animals (e.g., dogs or monkeys) to

monitor heart rate, blood pressure, and ECG parameters. In vitro assays, such as the

hERG assay, to assess the potential for QT interval prolongation.

Central Nervous System (CNS): A functional observational battery or modified Irwin test in

rodents to evaluate behavioral and neurological effects.

Respiratory System: Whole-body plethysmography in rodents to measure respiratory rate

and tidal volume.

Repeat-Dose Toxicity

Principle: These studies evaluate the toxicological effects of the drug candidate after

repeated administration over a defined period (e.g., 28 or 90 days).

General Protocol:

The study is conducted in at least two species, typically one rodent (e.g., rat) and one non-

rodent (e.g., dog).

Otamixaban would be administered daily at multiple dose levels.

Endpoints include clinical observations, body weight, food consumption, hematology,

clinical chemistry, urinalysis, and comprehensive histopathological examination of tissues.

The primary outcome is the determination of the No-Observed-Adverse-Effect-Level

(NOAEL), which is crucial for establishing a safe starting dose in human trials.
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Specific quantitative results from the safety pharmacology and repeat-dose toxicity studies for

Otamixaban are not publicly available.

Study Type Species Key Findings / NOAEL

Cardiovascular Safety Dog / Monkey Data not available

CNS Safety Rat Data not available

Respiratory Safety Rat Data not available

28-Day Repeat-Dose Toxicity Rat Data not available

28-Day Repeat-Dose Toxicity Dog Data not available

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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